molecular formula C15H15F3N2O2 B2881236 ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate CAS No. 849465-20-9

ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate

Cat. No.: B2881236
CAS No.: 849465-20-9
M. Wt: 312.292
InChI Key: NLNGIWLXRAQZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a trifluoromethyl-substituted benzyl group at position 1, a methyl group at position 3, and an ethyl ester at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-3-22-14(21)13-7-10(2)19-20(13)9-11-5-4-6-12(8-11)15(16,17)18/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGIWLXRAQZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate is a synthetic compound that belongs to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group enhances its stability and lipophilicity, which may improve its bioavailability and therapeutic efficacy.

Molecular Structure

  • Chemical Formula : C15H15F3N2O2
  • Molecular Weight : 312.29 g/mol
  • CAS Number : [Not provided in the search results]

Structural Features

The compound features a trifluoromethyl substitution on the benzyl ring, which significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC15H15F3N2O2
Molecular Weight312.29 g/mol
Trifluoromethyl GroupPresent

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Antiviral Properties

Research indicates that compounds with similar pyrazole structures can exhibit antiviral activity. The specific mechanisms of action may involve the inhibition of viral replication or interference with viral entry into host cells .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing potential in inhibiting key inflammatory pathways. In vitro studies suggest that it can modulate cytokine production and reduce inflammation markers .

Anticancer Activity

This compound has been investigated for its anticancer properties. It shows promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to induce apoptosis has been confirmed through caspase activation assays .

Case Studies

  • Breast Cancer Cell Line (MDA-MB-231) :
    • Concentration: 1 μM
    • Observations: Induction of morphological changes and enhanced caspase-3 activity (1.33–1.57 times at 10 μM).
    • Result: Confirmed apoptosis-inducing activity.
  • Liver Cancer Cell Line (HepG2) :
    • Similar studies indicate significant antiproliferative effects at varying concentrations, suggesting a broad spectrum of anticancer activity across different cell types .

The biological activity of this compound is linked to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Signal Transduction Modulation : It can influence cellular signaling pathways related to proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Ethyl 3-Methyl-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carboxylate (PI-22061)
  • Structure : 3-Methylbenzyl substituent instead of 3-(trifluoromethyl)benzyl.
  • Key Differences :
    • The methyl group is electron-donating, whereas the trifluoromethyl group is strongly electron-withdrawing.
    • Lower molecular weight (300.4 g/mol vs. ~353.3 g/mol for the trifluoromethyl analog).
    • Reduced lipophilicity (logP ~3.2 vs. ~4.5 estimated for the trifluoromethyl variant) .
  • Synthesis : Similar alkylation of pyrazole nitrogen with 3-methylbenzyl chloride, but without the need for fluorination steps .
Ethyl 1-(4-Chlorobenzyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate
  • Structure : 4-Chlorobenzyl and 4-fluorophenyl substituents.
  • Key Differences: Dihedral angles between pyrazole and aromatic rings (5.15° for fluorophenyl, 77.72° for chlorophenyl) suggest distinct spatial arrangements compared to the planar trifluoromethylbenzyl group . Chloro and fluoro substituents provide moderate electron-withdrawing effects, less pronounced than trifluoromethyl.

Variations in the Pyrazole Core

Ethyl 3-tert-Butyl-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carboxylate (PI-22061)
  • Structure : tert-Butyl group at position 3 instead of methyl.
  • Key Differences :
    • Increased steric bulk (tert-butyl vs. methyl) may hinder molecular interactions or reduce solubility.
    • Higher molecular weight (328.45 g/mol) compared to the methyl analog .
Ethyl 5-(3-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Methoxyphenyl substituent at position 5.
  • Key Differences: Methoxy group is electron-donating, opposing the electronic effects of trifluoromethyl.

Functional Group Modifications

Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate
  • Structure : Chlorophenyl group at position 3 instead of methyl.
  • Lacks the methyl group’s steric influence at position 3.
5-Amino-3-Methyl-1-Phenyl-1H-Pyrazole
  • Structure: Amino group at position 5 instead of ethyl ester.
  • Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic liability . Likely differences in bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:

  • Temperature : 80–120°C for efficient cyclization and substitution .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%) .
    • Critical Analysis : Incomplete substitution at the benzyl position may occur if stoichiometry is unbalanced. Monitor via TLC or HPLC.

Q. How is the molecular structure validated for this compound?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction confirms bond lengths and angles. SHELX software refines structural parameters (e.g., C–H = 0.96–0.97 Å) .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substitution patterns (e.g., trifluoromethyl at 3-position) .
    • Example : A refluxed solution in ethyl acetate yields crystals suitable for diffraction .

Q. What safety protocols are recommended during handling?

  • PPE : Lab coat, gloves, and goggles.
  • Exposure Mitigation :

  • Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs .
  • Skin/Eye Contact : Rinse with water for 15+ minutes .
    • Disposal : Use licensed waste management services; avoid environmental release .

Advanced Research Questions

Q. How do substituents influence biological activity in pyrazole derivatives?

  • SAR Insights :

Substituent PositionBiological Activity TrendExample CompoundSource
3-TrifluoromethylEnhanced antifungal activityTarget compound
4-FluorophenylIncreased antibacterial potencyEthyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
3-ChloroModerate anticancer activityEthyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
  • Mechanism : Trifluoromethyl groups improve metabolic stability and membrane permeability .

Q. What computational strategies predict binding modes to biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., dihydroorotate dehydrogenase) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
    • Case Study : Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives show nanomolar inhibition in malarial targets .

Q. How can contradictions between in vitro and in vivo efficacy be resolved?

  • Hypothesis Testing :

  • Pharmacokinetics : Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance .
  • Metabolite Screening : Identify inactive metabolites using HR-MS/MS .
    • Example : Fluorophenyl analogs exhibit high in vitro activity but poor oral bioavailability due to first-pass metabolism .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize acetonitrile as a solvent for higher yields.
  • Structural Confirmation : Combine XRD with multi-nuclei NMR for unambiguous assignment.
  • Biological Testing : Include metabolite profiling in early-stage studies to address efficacy gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.